Flerobuterol hydrochloride

Description

Properties

CAS No. |

82101-08-4 |

|---|---|

Molecular Formula |

C12H19ClFNO |

Molecular Weight |

247.73 g/mol |

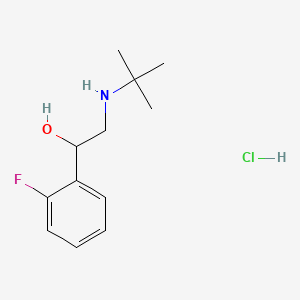

IUPAC Name |

2-(tert-butylamino)-1-(2-fluorophenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C12H18FNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H |

InChI Key |

NXNFXCMJTRKWFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1F)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

82101-10-8 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CRL 40827 CRL-40827 flerobuterol flerobuterol fumarate flerobuterol hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Flerobuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (B1672768) hydrochloride is a β2-adrenergic agonist, structurally related to the more widely known clenbuterol. This technical guide provides a comprehensive overview of a plausible synthetic pathway for flerobuterol hydrochloride, compiled from analogous chemical syntheses and established organic chemistry principles. The synthesis commences with the preparation of the key intermediate, 1-(4-amino-3,5-dichlorophenyl)ethanone, followed by a series of transformations including bromination, amination, reduction, and finally, salt formation to yield the target compound. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visual diagrams of the synthesis pathway and experimental workflow to aid in comprehension.

Introduction

Flerobuterol, chemically named 1-(4-fluoro-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol, is a sympathomimetic amine. Due to its structural similarity to clenbuterol, it is anticipated to exhibit activity as a β2-adrenergic agonist, suggesting potential applications as a bronchodilator. The synthesis of this compound, while not extensively detailed in publicly available literature, can be logically deduced from the well-established synthetic routes for clenbuterol. This guide outlines a likely and feasible multi-step synthesis, providing researchers with the foundational knowledge required for its laboratory-scale preparation.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a five-step process, starting from 4-aminoacetophenone. The general pathway is analogous to that of clenbuterol. The key steps are:

-

Chlorination: Introduction of two chlorine atoms onto the aromatic ring of 4-aminoacetophenone.

-

α-Bromination: Bromination of the methyl group of the acetophenone (B1666503) derivative.

-

Amination: Nucleophilic substitution of the bromine atom with tert-butylamine.

-

Reduction: Reduction of the ketone functionality to a secondary alcohol.

-

Hydrochlorination: Formation of the hydrochloride salt to improve stability and solubility.

The overall synthetic scheme is depicted below:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone

This initial step involves the electrophilic aromatic substitution of 4-aminoacetophenone with chlorine.

Experimental Protocol: To a solution of 4-aminoacetophenone in 80% acetic acid, a solution of chlorine in glacial acetic acid is added rapidly at a controlled temperature of 5°C.[1][2] Following the addition, the mixture is immediately poured into ice water to precipitate the product. The crude product is then collected by filtration, washed, and recrystallized from ethanol (B145695) to yield 4-amino-3,5-dichloroacetophenone as a white to light yellow crystalline powder.[1]

| Parameter | Value | Reference |

| Starting Material | 4-Aminoacetophenone | [1][2] |

| Reagents | Chlorine, Acetic Acid | [1][2] |

| Solvent | 80% Acetic Acid, Glacial Acetic Acid | [1][2] |

| Reaction Temperature | 5°C | [1][2] |

| Purification | Recrystallization from ethanol | [1] |

| Melting Point | 162-163.5 °C | [1] |

Step 2: Synthesis of 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone

The second step is the α-bromination of the acetophenone derivative prepared in the previous step.

Experimental Protocol: 1-(4-amino-3,5-dichlorophenyl)ethanone is dissolved in a mixture of dichloromethane (B109758) and methanol (B129727). A solution of bromine in dichloromethane is then added dropwise with vigorous stirring at room temperature.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude α-bromo ketone.

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3,5-dichloroacetophenone | [3] |

| Reagents | Bromine | [3] |

| Solvents | Dichloromethane, Methanol | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Yield | 86% | [3] |

Step 3: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone

This step involves the nucleophilic substitution of the bromine atom by tert-butylamine.

Experimental Protocol: 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and ethanol and cooled in an ice water bath under a nitrogen atmosphere.[4] Tert-butylamine is then added slowly to the reaction mixture. The reaction is maintained at 0°C for 3 hours and then allowed to proceed at room temperature for 1 hour.[4]

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone | [4] |

| Reagent | tert-Butylamine | [4] |

| Solvents | Tetrahydrofuran, Ethanol | [4] |

| Reaction Temperature | 0°C to Room Temperature | [4] |

Step 4: Synthesis of Flerobuterol (free base)

The ketone functionality is reduced to a hydroxyl group using a suitable reducing agent.

Experimental Protocol: Following the amination reaction, the reaction mixture is cooled again in an ice water bath. Potassium borohydride (B1222165) is added slowly to the mixture.[4] After 2 hours, the ice bath is removed, and methanol is added. The reaction is stirred at room temperature for 16 hours.[4] The reaction is then quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography to yield flerobuterol free base.[4]

| Parameter | Value | Reference |

| Starting Material | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone | [4] |

| Reagent | Potassium Borohydride | [4] |

| Solvents | Tetrahydrofuran, Ethanol, Methanol | [4] |

| Reaction Temperature | 0°C to Room Temperature | [4] |

| Overall Yield (Steps 3 & 4) | 35% | [4] |

Step 5: Synthesis of this compound

The final step is the conversion of the flerobuterol free base to its hydrochloride salt.

Experimental Protocol: The purified flerobuterol free base is dissolved in a suitable organic solvent, such as ethanol. An alcoholic solution of hydrogen chloride is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried to give this compound.

| Parameter | Value | Reference |

| Starting Material | Flerobuterol (free base) | |

| Reagent | Alcoholic Hydrogen Chloride | |

| Solvent | Ethanol |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Clenbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and pharmacological properties of Clenbuterol (B1669167) hydrochloride. It has been noted that the initially requested topic, "Flerobuterol hydrochloride," is likely a typographical error, as the vast majority of scientific literature and chemical databases point towards Clenbuterol, a compound with a similar name and therapeutic application. This document will, therefore, focus on Clenbuterol. The guide details the distinct characteristics of its enantiomers, presents quantitative pharmacological data, and outlines experimental protocols for their separation and synthesis. Visualizations of the chemical structures and their relationships are provided to facilitate a deeper understanding of this potent beta-2 adrenergic agonist.

Chemical Structure and Properties

Clenbuterol hydrochloride is a synthetic sympathomimetic amine. Chemically, it is known as (RS)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride. As a beta-2 adrenergic agonist, it has been used as a bronchodilator for the treatment of asthma, although it is more commonly known for its off-label use as a performance-enhancing drug due to its anabolic and fat-burning properties.

The hydrochloride salt of Clenbuterol is a white to off-white crystalline powder, soluble in water and alcohol.

General Properties

| Property | Value |

| IUPAC Name | (RS)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O · HCl |

| Molecular Weight | 313.65 g/mol |

| CAS Number | 21898-19-1 |

Stereoisomerism of Clenbuterol

Clenbuterol possesses a single chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two stereoisomers (enantiomers): the R-(-)- and S-(+)-enantiomers. Commercial preparations of Clenbuterol are typically sold as a racemic mixture, containing equal amounts of both enantiomers.

The spatial arrangement of the atoms around the chiral center is the only difference between the two enantiomers, which results in their ability to rotate plane-polarized light in opposite directions. More importantly, this stereochemical difference leads to distinct pharmacological activities.

Caption: Relationship between racemic Clenbuterol and its enantiomers.

Chemical Structures of Stereoisomers

Caption: 2D structures of R-(-)- and S-(+)-Clenbuterol.

Pharmacological Profile of Stereoisomers

The pharmacological activity of Clenbuterol is primarily attributed to the R-(-)-enantiomer. This stereoselectivity is a common feature of adrenergic drugs, where one enantiomer exhibits significantly higher affinity and efficacy for the target receptor.

Quantitative Pharmacological Data

| Parameter | Racemic Clenbuterol | R-(-)-Clenbuterol | S-(+)-Clenbuterol | Receptor Subtype | Reference |

| Binding Affinity (pKi) | ~7.0 | Higher than S-(+) | Lower than R-(-) | Beta-2 Adrenergic Receptor | [1] |

| Functional Potency (pEC50) | ~6.7 | Responsible for activity | Inactive/Less Active | Beta-2 Adrenergic Receptor | [1] |

Note: Specific numerical values for the individual enantiomers are not consistently reported in the reviewed literature. The table reflects the qualitative and inferred quantitative relationships.

The R-(-)-enantiomer is responsible for the beta-2 agonistic effects, leading to bronchodilation and anabolic effects. The S-(+)-enantiomer is reported to have some beta-1 antagonistic properties, although this is less well-characterized.

Experimental Protocols

Synthesis of Racemic Clenbuterol Hydrochloride

A common synthetic route for racemic Clenbuterol hydrochloride involves the following steps:

-

Bromination of 4-amino-3,5-dichloroacetophenone: This creates the intermediate 4-amino-3,5-dichloro-α-bromoacetophenone.

-

Reaction with tert-butylamine (B42293): The bromo intermediate is reacted with tert-butylamine to introduce the tert-butylamino group.

-

Reduction of the ketone: The ketone group is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

-

Formation of the hydrochloride salt: The final product is treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Caption: Simplified workflow for the synthesis of racemic Clenbuterol HCl.

Chiral Separation of Clenbuterol Enantiomers

The separation of R-(-)- and S-(+)-Clenbuterol is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: A chiral stationary phase (CSP) is essential. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins.

-

Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier.

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of Clenbuterol.

Example Protocol:

-

Sample Preparation: A solution of racemic Clenbuterol hydrochloride is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H or a similar chiral column.

-

Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 245 nm.

-

-

Injection and Data Acquisition: The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Caption: Workflow for the chiral separation of Clenbuterol enantiomers.

Signaling Pathway

Clenbuterol, primarily through its R-(-)-enantiomer, exerts its effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to the physiological responses associated with the drug.

Caption: Simplified signaling cascade initiated by R-(-)-Clenbuterol.

Conclusion

Clenbuterol hydrochloride is a chiral beta-2 adrenergic agonist with significant stereoselectivity in its pharmacological action. The R-(-)-enantiomer is the primary contributor to its therapeutic and performance-enhancing effects. Understanding the distinct properties of each enantiomer is crucial for drug development, pharmacology, and toxicology studies. The experimental protocols outlined in this guide provide a foundation for the synthesis and chiral separation of Clenbuterol, enabling further research into its stereospecific activities.

References

Flerobuterol Hydrochloride: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (B1672768) hydrochloride, a β-adrenoceptor agonist, has demonstrated potential as an antidepressant agent in preclinical models. Its mechanism of action within the central nervous system (CNS) is primarily understood through its interaction with the serotonergic system, leading to an enhancement of serotonergic neurotransmission. This technical guide provides an in-depth analysis of the available scientific literature, focusing on the core molecular and electrophysiological mechanisms. It summarizes key quantitative data, details experimental protocols from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams. While much of the detailed intracellular signaling is inferred from studies of analogous β2-adrenergic agonists like clenbuterol, the foundational research on flerobuterol provides a clear framework for its effects on neuronal activity.

Introduction

Flerobuterol is a β-adrenoceptor agonist with recognized antidepressant-like activity in animal models.[1] The therapeutic potential of β-adrenoceptor agonists has been linked to their ability to modulate monoaminergic systems, particularly the serotonergic (5-HT) system, which is critically implicated in the pathophysiology of affective disorders.[1] This document serves as a comprehensive technical resource, delineating the mechanism of action of flerobuterol hydrochloride in the CNS, with a focus on its effects on serotonergic neurons.

Core Mechanism of Action: Enhancement of Serotonergic Neurotransmission

The primary evidence for flerobuterol's CNS mechanism stems from electrophysiological studies in the rat brain.[1] These studies demonstrate that sustained administration of flerobuterol enhances serotonergic neurotransmission. This effect is not immediate but develops over time, suggesting an adaptive change in the serotonergic system.

Effects of Acute and Sustained Administration on Dorsal Raphe 5-HT Neurons

Acute intravenous administration of flerobuterol does not alter the firing rate of 5-HT neurons in the dorsal raphe nucleus.[1] However, sustained administration over a period of two days leads to a significant decrease in their firing rate.[1] This reduction is indicative of an enhanced synaptic availability of 5-HT, which in turn activates somatodendritic 5-HT autoreceptors, leading to a feedback inhibition of neuronal firing.[1] This effect is reversed by the 5-HT autoreceptor antagonist, spiperone, confirming the role of enhanced synaptic 5-HT.[1]

With prolonged treatment (14 days), the firing rate of these neurons progressively returns to normal.[1] This normalization is accompanied by a desensitization of the somatodendritic 5-HT autoreceptors, as evidenced by an attenuated response to intravenous lysergic acid diethylamide (LSD), a 5-HT autoreceptor agonist.[1]

Impact on Postsynaptic 5-HT Transmission in the Hippocampus

After 14 days of treatment with flerobuterol, the effectiveness of stimulating the ascending 5-HT pathway to suppress the firing of dorsal hippocampus pyramidal neurons is markedly enhanced.[1] This indicates that despite the normalization of the firing rate of presynaptic 5-HT neurons, the overall serotonergic transmission to postsynaptic neurons is potentiated.

Probable Intracellular Signaling Pathway

While specific studies on the intracellular signaling cascade of flerobuterol are limited, the mechanism can be inferred from the well-established pathways of other β2-adrenergic agonists, such as clenbuterol.

Upon binding to β2-adrenergic receptors on neurons, flerobuterol is expected to activate a canonical signaling cascade:

-

G-protein Activation: The β2-adrenergic receptor is a G-protein coupled receptor (GPCR). Agonist binding leads to the activation of the stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.

-

Gene Transcription: Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression. Genes regulated by CREB are involved in neuronal plasticity and survival.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal electrophysiological study by Blier et al. (1991).[1]

Table 1: Effect of Sustained Flerobuterol Administration on the Firing Rate of Dorsal Raphe 5-HT Neurons

| Treatment Group | Duration of Treatment | Mean Firing Rate (spikes/s) ± SEM | % of Control |

| Control (Saline) | 2 days | 1.08 ± 0.08 | 100% |

| Flerobuterol (0.5 mg/kg/day) | 2 days | 0.44 ± 0.07 | 41% |

| Control (Saline) | 14 days | 1.12 ± 0.09 | 100% |

| Flerobuterol (0.5 mg/kg/day) | 14 days | 0.95 ± 0.11 | 85% |

Table 2: Effect of Sustained Flerobuterol Administration on the Responsiveness of Dorsal Raphe 5-HT Neurons to LSD

| Treatment Group | Duration of Treatment | I50 for LSD (μg/kg, IV) ± SEM |

| Control (Saline) | 14 days | 9.8 ± 1.1 |

| Flerobuterol (0.5 mg/kg/day) | 14 days | 19.2 ± 3.4 |

I50 represents the dose of LSD required to suppress the firing rate of 5-HT neurons by 50%. A higher I50 value indicates desensitization of the 5-HT autoreceptors.

Table 3: Effect of Sustained Flerobuterol Administration on the Suppression of Hippocampal Pyramidal Neuron Firing by 5-HT Pathway Stimulation

| Treatment Group | Duration of Treatment | Number of Pulses for 50% Suppression ± SEM |

| Control (Saline) | 14 days | 11.8 ± 1.1 |

| Flerobuterol (0.5 mg/kg/day) | 14 days | 6.9 ± 0.8 |

A lower number of pulses required for suppression indicates enhanced postsynaptic 5-HT transmission.

Experimental Protocols

The following are detailed methodologies from the key electrophysiological study investigating flerobuterol's effects.[1]

Animal Model and Drug Administration

-

Subjects: Male Sprague-Dawley rats weighing 250-325 g were used.

-

Sustained Drug Administration: this compound (0.5 mg/kg/day) or saline was delivered via subcutaneously implanted osmotic minipumps (Alzet 2ML1 or 2ML2) for either 2 or 14 days.

Electrophysiological Recordings

-

Anesthesia: Rats were anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.).

-

Recording Sites:

-

Dorsal Raphe Nucleus: Stereotaxic coordinates were used to locate and record the firing activity of 5-HT neurons. These neurons were identified by their characteristic slow (0.5-2.5 Hz), regular firing pattern and a long-duration positive action potential.

-

Dorsal Hippocampus (CA1 region): Pyramidal neurons were identified by their bursting firing pattern.

-

-

Extracellular Recordings: Single-barreled glass micropipettes were used for extracellular recordings of neuronal firing activity.

-

Intravenous Injections: A lateral tail vein was cannulated for the intravenous administration of drugs such as flerobuterol, spiperone, and LSD.

Stimulation of the Ascending 5-HT Pathway

-

A bipolar stimulating electrode was lowered into the ascending 5-HT pathway.

-

The effectiveness of the stimulation was assessed by measuring the number of electrical pulses required to produce a 50% suppression of the firing of dorsal hippocampus pyramidal neurons.

Visualizations

Signaling Pathway

Caption: Probable intracellular signaling pathway of Flerobuterol in a neuron.

Experimental Workflow

Caption: Experimental workflow for electrophysiological studies of Flerobuterol.

Logical Relationship of Flerobuterol's Effect on the Serotonergic System

References

Flerobuterol Hydrochloride: A Technical Overview of its Function as a β-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (B1672768) hydrochloride is identified as a β-adrenoceptor agonist, exhibiting a pharmacological profile that suggests its interaction with the adrenergic system. Like other compounds in this class, its mechanism of action is centered on the activation of β-adrenoceptors, leading to a cascade of intracellular signaling events. This document provides a technical guide to the core pharmacology of flerobuterol, detailing its mechanism of action, presenting comparative pharmacological data from analogous compounds, and outlining the key experimental protocols used to characterize such molecules.

Introduction to β-Adrenoceptor Agonism

Beta-adrenoceptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine.[1] These receptors are classified into three main subtypes: β1, β2, and β3.[2] β-agonists are medications that bind to these receptors and stimulate their activity, mimicking the action of endogenous catecholamines.[1] This activation triggers a variety of physiological responses depending on the receptor subtype and its tissue distribution.[1] For instance, β2-agonists are well-known for their bronchodilatory effects and are a cornerstone in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] Flerobuterol has been identified as a β-adrenoceptor agonist and has been studied for its potential antidepressant activity in animal models.[4]

Mechanism of Action: The Gs-cAMP Signaling Pathway

The primary mechanism of action for β-adrenoceptor agonists like flerobuterol involves the activation of the Gs-cAMP signaling pathway.[3] Upon binding of the agonist, the β-adrenoceptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). This activation initiates a downstream signaling cascade that ultimately results in a physiological response.

The key steps are as follows:

-

Receptor Binding: Flerobuterol binds to the extracellular domain of the β-adrenoceptor.

-

G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[3]

-

Downstream Effectors: cAMP acts as a second messenger, activating downstream targets such as Protein Kinase A (PKA). PKA then phosphorylates various cellular proteins, leading to the final physiological effect, such as smooth muscle relaxation.

Pharmacological Profile

Table 1: Comparative Binding Affinity (Ki) of β2-Adrenoceptor Agonists

Binding affinity (Ki) represents the concentration of a ligand that occupies 50% of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β2/β1 Selectivity Ratio | Reference |

| Clenbuterol (B1669167) | 38 | 6.3 | 6.0 | [6] |

| Salbutamol | ~1700 | 58.3 | 29.1 | [7][8] |

| Formoterol | ~150 | 8.2 | 18.3 | [8][9] |

Note: Data is derived from studies on rat and human receptors and should be considered comparative.

Table 2: Comparative Functional Potency (EC50) of β2-Adrenoceptor Agonists

Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect in a functional assay, such as cAMP accumulation.

| Compound | Assay System | EC50 (nM) | Reference |

| Salbutamol | cAMP accumulation (Human Airway Smooth Muscle) | 600 | [10] |

| Formoterol | cAMP accumulation (CHO cells) | ~1.0 | [8] |

| Isoproterenol (non-selective) | cAMP accumulation (Human Airway Smooth Muscle) | 80 | [10] |

Note: EC50 values are highly dependent on the specific cell type and assay conditions.

Experimental Protocols

The characterization of a β-adrenoceptor agonist like flerobuterol involves a series of in vitro assays to determine its binding affinity, selectivity, and functional activity. The two primary assays are radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of flerobuterol for β1, β2, and β3-adrenoceptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing a high density of the desired human β-adrenoceptor subtype (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold buffer to lyse the cells.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding:

-

In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist).

-

Add increasing concentrations of the unlabeled test compound (flerobuterol hydrochloride).

-

To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plates at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (flerobuterol).

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of flerobuterol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This is a cell-based functional assay to measure the ability of an agonist to stimulate the production of the second messenger, cAMP.

Objective: To determine the functional potency (EC50) and efficacy of flerobuterol at β-adrenoceptor subtypes.

Methodology:

-

Cell Culture and Plating:

-

Use cell lines stably expressing the β-adrenoceptor subtype of interest.

-

Seed the cells into a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of cAMP and enhances the signal.

-

Add increasing concentrations of the test agonist (flerobuterol) to the wells.

-

Include a positive control (e.g., the non-selective agonist isoproterenol) to determine the maximum system response.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the lysate using a detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format where endogenous cAMP competes with a labeled cAMP analog for binding to an antibody, resulting in a change in the FRET signal.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A standard competitive ELISA format.

-

Luminescence-based biosensors: Genetically encoded reporters that produce light in response to cAMP binding.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log concentration of flerobuterol.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect or efficacy) values.

-

Conclusion

This compound is a β-adrenoceptor agonist, with evidence suggesting preferential activity at the β2 subtype.[5] Its mechanism of action is consistent with the canonical Gs-cAMP signaling pathway, a hallmark of this class of compounds. While specific binding and functional potency data for flerobuterol are not widely published, comparison with related β2-agonists provides a framework for understanding its likely pharmacological characteristics. The detailed experimental protocols for radioligand binding and cAMP accumulation assays described herein represent the standard methodologies required for the comprehensive in vitro characterization of flerobuterol and other novel β-adrenoceptor agonists.

References

- 1. Beta-agonist drugs modulate the proliferation and differentiation of skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Flerobuterol, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the beta-adrenoceptor agonist flerobuterol on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Flerobuterol Hydrochloride and Its Impact on Serotonergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (B1672768) hydrochloride, a β-adrenergic receptor agonist, has demonstrated significant effects on the serotonergic (5-HT) system, suggesting a potential therapeutic role in conditions involving serotonergic dysregulation. This technical guide provides an in-depth analysis of the current understanding of flerobuterol's impact on serotonergic neurotransmission. While direct interactions with serotonin (B10506) receptors or the serotonin transporter (SERT) have not been reported in publicly available literature, substantial evidence points towards an indirect modulatory role mediated by its primary action on β-adrenoceptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that regulates a vast array of physiological processes, including mood, cognition, and sleep.[1] The serotonergic system is a primary target for pharmacotherapies aimed at treating psychiatric disorders such as depression and anxiety. Flerobuterol hydrochloride is a β-adrenoceptor agonist, a class of compounds known to interact with the adrenergic system.[2] Intriguingly, research has revealed that the effects of certain β-agonists extend to the serotonergic system, opening new avenues for therapeutic development. This guide focuses on the specific effects of flerobuterol on serotonergic neurotransmission, consolidating the existing scientific knowledge into a structured and actionable format for researchers.

It is important to note that, to date, there is no publicly available data on the binding affinity of this compound for any of the 5-HT receptor subtypes or the serotonin transporter (SERT). Therefore, the effects described herein are considered to be primarily indirect, resulting from the activation of β-adrenergic receptors and the subsequent downstream signaling cascades that influence the synthesis, release, and neuronal activity of the serotonergic system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the serotonergic system.

Table 1: Effects of this compound on Serotonin (5-HT) Synthesis in Rat Brain

| Treatment Duration | Dose | Brain Region | Parameter | Change from Control | Reference |

| 2 days | 0.5 mg/kg/day | Dorsal Raphe | 5-HT Synthesis | Significant Increase | [2] |

| 2 days | 0.5 mg/kg/day | Median Raphe | 5-HT Synthesis | Significant Increase | [2] |

| 2 days | 0.5 mg/kg/day | Postsynaptic Structures (except Hypothalamus) | 5-HT Synthesis | Significant Increase | [2] |

| 14 days | 0.5 mg/kg/day | Parietal Cortex | 5-HT Synthesis | Persistent Increase | [2] |

| 14 days | 0.5 mg/kg/day | Occipital Cortex | 5-HT Synthesis | Persistent Increase | [2] |

| 14 days | 0.5 mg/kg/day | Superior Colliculus | 5-HT Synthesis | Persistent Increase | [2] |

Table 2: Effects of this compound on Plasma Amino Acids in Rats (2-day treatment)

| Parameter | Change from Control | Reference |

| Total Tryptophan | Significant Increase | [2] |

| Free Tryptophan | Significant Increase | [2] |

| Leucine | Decrease | [2] |

| Isoleucine | Decrease | [2] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating the effects of this compound on serotonergic neurotransmission.

In Vivo Administration of this compound

-

Objective: To assess the effects of continuous flerobuterol administration on the serotonergic system.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Delivery: this compound (0.5 mg/kg/day) was delivered subcutaneously using implanted osmotic minipumps for either 2 or 14 days.[2]

-

Rationale: This method ensures a constant and sustained delivery of the drug, mimicking a chronic treatment paradigm.

Measurement of Serotonin Synthesis

-

Technique: Autoradiography using α-[14C]methyl-L-tryptophan.[2]

-

Protocol:

-

Following the 2- or 14-day treatment with flerobuterol, rats were administered α-[14C]methyl-L-tryptophan.

-

After a defined incorporation period, the animals were sacrificed, and their brains were removed and frozen.

-

Brain sections were prepared and exposed to autoradiographic film.

-

The optical density of the resulting autoradiograms was quantified in various brain regions to determine the rate of serotonin synthesis.

-

-

Principle: α-[14C]methyl-L-tryptophan is a tracer that is taken up by serotonergic neurons and converted into a radiolabeled metabolite that is trapped within the cells. The amount of accumulated radioactivity is proportional to the rate of serotonin synthesis.

Electrophysiological Recording of Dorsal Raphe Neurons

-

Objective: To investigate the effects of flerobuterol on the firing rate of serotonergic neurons.

-

Preparation: In vivo extracellular single-unit recordings from the dorsal raphe nucleus of anesthetized rats.

-

Protocol:

-

Rats were anesthetized, and a recording microelectrode was stereotaxically lowered into the dorsal raphe nucleus.

-

The spontaneous firing activity of presumed serotonergic neurons was recorded.

-

Flerobuterol was administered intravenously, and changes in the firing rate were monitored.

-

-

Neuron Identification: Serotonergic neurons were identified based on their characteristic slow and regular firing pattern.

Analysis of Plasma Amino Acids

-

Technique: High-Performance Liquid Chromatography (HPLC).

-

Protocol:

-

Blood samples were collected from rats at the end of the treatment period.

-

Plasma was separated by centrifugation.

-

Plasma samples were deproteinized, and the concentrations of tryptophan, leucine, and isoleucine were determined by HPLC with a suitable detection method (e.g., fluorescence or UV).[2]

-

Signaling Pathways and Mechanisms of Action

The effects of this compound on the serotonergic system are believed to be initiated by the activation of β-adrenergic receptors. The following diagrams illustrate the proposed signaling pathways.

Figure 1: Proposed signaling cascade of flerobuterol's indirect action on serotonin synthesis.

Caption: Flerobuterol activates β-adrenergic receptors, leading to a Gs-protein-mediated increase in cAMP and subsequent PKA activation. PKA then phosphorylates downstream targets that regulate tryptophan hydroxylase activity and increase tryptophan availability, ultimately enhancing serotonin synthesis.

Figure 2: Experimental workflow for assessing the effects of flerobuterol on serotonin synthesis.

Caption: This diagram outlines the key steps in the experimental protocol, from drug administration to sample collection and analysis, used to determine the impact of flerobuterol on serotonin synthesis.

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances serotonergic neurotransmission through an indirect mechanism initiated by the activation of β-adrenergic receptors. The acute effects appear to be driven by an increase in the availability of the serotonin precursor, tryptophan, in the brain.[2] Chronic administration leads to a more sustained increase in serotonin synthesis in specific brain regions, suggesting longer-term adaptive changes in the serotonergic system.[2]

The lack of direct binding data for flerobuterol at 5-HT receptors and SERT is a significant knowledge gap. Future research should prioritize conducting comprehensive binding assays to definitively rule out any direct interactions. Furthermore, a more detailed elucidation of the intracellular signaling pathways linking PKA activation to the regulation of tryptophan hydroxylase and tryptophan transport would provide a more complete understanding of the mechanism of action. Investigating the specific β-adrenoceptor subtypes (β1, β2, or β3) involved in mediating these effects on the serotonergic system would also be a valuable area of future research.

Conclusion

This compound modulates serotonergic neurotransmission, primarily by enhancing serotonin synthesis. This effect is likely indirect, stemming from its agonist activity at β-adrenergic receptors. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of flerobuterol and other β-adrenergic agonists in disorders characterized by serotonergic deficits. The visualization of the proposed signaling pathways offers a framework for hypothesis-driven research to further unravel the intricate interplay between the adrenergic and serotonergic systems.

References

Pharmacological Profile of Flerobuterol Hydrochloride: A Technical Guide

Disclaimer: Publicly available, in-depth pharmacological data for Flerobuterol hydrochloride is limited. This guide synthesizes the available information on Flerobuterol and leverages data from the structurally and functionally similar β2-adrenergic agonist, Clenbuterol (B1669167) hydrochloride, to provide a comprehensive overview of its expected pharmacological profile for research and drug development professionals.

Introduction

This compound is identified as a beta-adrenoceptor agonist.[1][2] Like other compounds in this class, such as salbutamol (B1663637) and clenbuterol, it has been investigated for its potential as an antidepressant, showing activity in animal models.[1][2] Its primary mechanism of action is anticipated to be the stimulation of beta-adrenergic receptors, leading to a cascade of intracellular signaling events. This guide will explore the known effects of Flerobuterol on the serotonergic system and provide a detailed look at the well-documented pharmacology of Clenbuterol as a proxy for understanding Flerobuterol's broader physiological effects.

Mechanism of Action: Beta-Adrenergic Agonism

Flerobuterol, as a beta-adrenoceptor agonist, is expected to bind to and activate beta-adrenergic receptors, which are G-protein coupled receptors.[1][2] This interaction initiates a signaling cascade that is fundamental to its pharmacological effects. While direct studies on Flerobuterol's receptor subtype selectivity are not available, the actions of similar compounds like Clenbuterol are predominantly mediated through the β2-adrenergic receptor.[][4][5]

The β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like Flerobuterol or Clenbuterol triggers the following sequence of events:

-

Receptor Binding: The agonist binds to the extracellular domain of the β2-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.[4]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4]

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as smooth muscle relaxation (bronchodilation).[4][6]

Receptor Binding and Functional Activity

While specific binding affinities for Flerobuterol are not available, studies on related compounds provide insight into the expected interactions with adrenergic receptors.

Receptor Binding Affinity of Beta-Agonists

The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate higher affinity. For Clenbuterol, competitive inhibition studies have been conducted to determine its affinity for beta-adrenergic receptors.[7]

| Compound | Receptor | Tissue/System | Kd/Ki (M) | Reference |

| Clenbuterol | β-adrenergic | Porcine Adipocyte | 1 to 2 x 10⁻⁷ | [7] |

| Ractopamine (B1197949) | β-adrenergic | Porcine Adipocyte | 1 to 2 x 10⁻⁷ | [7] |

Note: This table presents data for Clenbuterol and Ractopamine as illustrative examples of beta-agonist receptor affinity.

Functional Activity

Functional assays measure the biological response to a drug. For beta-agonists, this often involves measuring smooth muscle relaxation or cAMP production. Clenbuterol is characterized as a partial agonist, meaning it has a high affinity for the receptor but does not produce a maximal response compared to a full agonist.[7]

Effects on the Serotonergic System

A key study on Flerobuterol investigated its effects on the serotonergic (5-HT) system in the rat brain, which is relevant to its potential antidepressant activity.[1][2]

-

Acute Administration: A single dose of Flerobuterol (up to 2 mg/kg, IV) did not alter the firing rate of dorsal raphe 5-HT neurons.[1][2]

-

Sustained Administration (2 days): Continuous administration of Flerobuterol (0.5 mg/kg/day, SC) significantly decreased the firing rate of 5-HT neurons. This effect was reversed by the 5-HT autoreceptor antagonist spiperone, suggesting an increased synaptic availability of serotonin.[1][2]

-

Sustained Administration (14 days): After two weeks of treatment, the firing rate of 5-HT neurons returned to normal. At this point, the somatodendritic 5-HT autoreceptors showed desensitization, and the overall effectiveness of the 5-HT pathway in the hippocampus was enhanced.[1][2]

Pharmacokinetics

| Parameter | Human | Rat | Rabbit | Horse (IV) | Horse (Oral) |

| Dose | 20-80 µg (oral) | 2 µg/kg (oral) | 0.5-2 µg/kg (oral) | Single Dose | 0.8 µg/kg (BID) |

| Tmax | ~2.5 h | ~1 h | ~2 h | N/A | ~0.25 h |

| Cmax | 0.1-0.35 ng/mL | - | 0.2-0.8 ng/mL | 1.04 ng/mL (C0) | 1302.6 ± 925.0 pg/mL |

| Half-life (t½) | ~35 h | ~30 h | ~9 h | 9.2 h | 12.9 h |

| Volume of Distribution (Vd) | - | - | - | 1616.0 mL/kg | 1574.7 mL/kg |

| Clearance (Cl) | - | - | - | 120.0 mL/h/kg | 94.0 mL/h/kg |

| Protein Binding | 89-98% | - | - | - | - |

| Reference | [8] | [8] | [8] | [9][10] | [9][10] |

Note: This table summarizes pharmacokinetic parameters for Clenbuterol hydrochloride.

Experimental Protocols

Detailed experimental protocols for Flerobuterol are scarce. The following are generalized methodologies based on the study of Flerobuterol's effect on the serotonergic system and standard practices for evaluating beta-agonists.

In Vivo Electrophysiology (for Serotonergic System Analysis)

This protocol is based on the methodology used to study Flerobuterol's effects on rat dorsal raphe 5-HT neurons.[1][2]

Radioligand Binding Assay (for Receptor Affinity)

This is a standard protocol to determine the binding affinity of a compound to a specific receptor.

-

Membrane Preparation: Isolate cell membranes containing the receptor of interest (e.g., from lung tissue for β2-receptors).

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]CGP 12177 for beta-receptors) and varying concentrations of the unlabeled test compound (e.g., Flerobuterol).

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Functional Activity)

This assay measures the ability of a compound to stimulate the production of cAMP.

-

Cell Culture: Culture cells endogenously or recombinantly expressing the receptor of interest.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

-

Stimulation: Add varying concentrations of the test compound (e.g., Flerobuterol) and incubate for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

cAMP Measurement: Quantify the amount of cAMP produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion

This compound is a beta-adrenoceptor agonist with demonstrated effects on the serotonergic system, suggesting potential antidepressant properties. While a complete pharmacological profile is not yet publicly available, the extensive data on the closely related compound, Clenbuterol, provides a strong foundation for predicting its mechanism of action, receptor interactions, and pharmacokinetic properties. Further research is needed to fully characterize the specific binding affinities, functional potencies, and pharmacokinetic profile of Flerobuterol to delineate its unique therapeutic potential.

References

- 1. Flerobuterol, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 5. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fenoterol | C17H21NO4 | CID 3343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of the affinity of ractopamine and clenbuterol for the beta-adrenoceptor of the porcine adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of plasma and urine clenbuterol in man, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and disposition of clenbuterol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

Flerobuterol Hydrochloride: A Technical Guide to In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Vitro Studies: Characterizing Receptor Interaction and Function

In vitro studies are fundamental to understanding the interaction of a compound with its target receptor and its subsequent cellular effects. For Flerobuterol (B1672768) hydrochloride, the primary targets are the β-adrenergic receptors. Key in vitro assays for characterizing β-adrenoceptor agonists include radioligand binding assays to determine binding affinity and functional assays to measure agonist-induced cellular responses.

Beta-Adrenoceptor Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound, in this case, Flerobuterol hydrochloride, to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Beta-Adrenoceptor Binding Assay

A standard protocol for a β-adrenoceptor binding assay would involve the following steps:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the β-adrenoceptor subtypes of interest (e.g., CHO-K1 cells transfected with human β1-, β2-, or β3-adrenoceptors).

-

Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

While specific Ki values for this compound are not available, studies on the related compound Clenbuterol (B1669167) have shown equilibrium dissociation constants of 38 nM for β1-adrenoceptors and 6.3 nM for β2-adrenoceptors, indicating a selectivity for the β2 subtype[1].

Functional Assays: cAMP Accumulation

Upon activation by an agonist, β-adrenergic receptors couple to Gs proteins, which in turn activate adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Measuring the accumulation of cAMP is a common functional assay to determine the potency and efficacy of a β-adrenoceptor agonist.

Experimental Protocol: cAMP Accumulation Assay

A typical cAMP accumulation assay protocol is as follows:

-

Cell Culture: Cells expressing the β-adrenoceptor subtype of interest are cultured in appropriate media.

-

Incubation with Test Compound: The cells are incubated with varying concentrations of the test compound (this compound) for a specified period.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive binding assay, often employing a labeled cAMP analog and a specific anti-cAMP antibody. Modern methods may utilize technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The data are plotted as a concentration-response curve, and a sigmoidal dose-response model is used to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Although the EC50 value for this compound in a cAMP accumulation assay is not documented in the available literature, this assay is crucial for determining its functional potency as a β2-adrenoceptor agonist.

In Vivo Studies: Investigating Physiological and Behavioral Effects

In vivo studies are essential for understanding the physiological and behavioral effects of a compound in a whole organism. Research on this compound has primarily focused on its effects on the central nervous system, particularly its influence on serotonergic neurotransmission and its potential antidepressant activity.

Effects on Serotonergic Neurotransmission

Studies have shown that Flerobuterol enhances serotonergic neurotransmission.[2] This is a significant finding as the serotonergic system is heavily implicated in the pathophysiology of depression.

Experimental Protocol: Electrophysiological Studies in Rats

The following protocol was used to study the effects of Flerobuterol on the serotonergic system in rats[2]:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound is administered acutely via intravenous injection or chronically via subcutaneously implanted osmotic minipumps.

-

Electrophysiological Recordings: Extracellular single-unit recordings are performed on dorsal raphe 5-HT neurons and dorsal hippocampus CA3 pyramidal neurons.

-

Data Analysis: The firing rate of neurons and the effectiveness of electrical stimulation of the ascending 5-HT pathway are measured and compared between control and Flerobuterol-treated animals.

Effects on Serotonin (B10506) Synthesis

Flerobuterol has been shown to increase the synthesis of serotonin (5-HT) in the rat brain, particularly after acute administration[3]. This effect is thought to be partly due to an increase in the brain's availability of tryptophan, a precursor to serotonin[3].

Experimental Protocol: Serotonin Synthesis Measurement in Rats

The protocol to measure the effect of Flerobuterol on serotonin synthesis is as follows[3]:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: Flerobuterol is delivered at a rate of 0.5 mg/kg/day using subcutaneously implanted osmotic pumps for either 2 or 14 days[3].

-

Measurement of 5-HT Synthesis: Regional serotonin synthesis is studied using autoradiography with α-[14C]methyl-L-tryptophan[3].

-

Data Analysis: The rate of 5-HT synthesis in different brain regions is quantified and compared between the treatment groups and a control group[3].

Quantitative Data from In Vivo Serotonin Synthesis Study

| Treatment Duration | Dosage | Key Findings |

| 2 days | 0.5 mg/kg/day | Significant increase in 5-HT synthesis in the dorsal and median raphe and most postsynaptic structures.[3] |

| 14 days | 0.5 mg/kg/day | The increase in 5-HT synthesis persisted only in the parietal and occipital cortex and the superior colliculus.[3] |

Antidepressant-Like Activity

Flerobuterol has exhibited antidepressant activity in animal models[2]. The forced swim test is a commonly used behavioral assay to screen for potential antidepressant drugs.

Experimental Protocol: Forced Swim Test

A standard forced swim test protocol in rodents involves:

-

Animal Model: Rats or mice are used.

-

Apparatus: A cylindrical container filled with water from which the animal cannot escape.

-

Procedure: The animal is placed in the water for a predetermined period. The duration of immobility (a state of passive floating) is recorded.

-

Drug Administration: The test compound (this compound) is administered prior to the test.

-

Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The primary mechanism of action of this compound is the activation of the β2-adrenergic receptor signaling pathway.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization

The logical flow for the in vitro characterization of this compound involves sequential assays to determine its binding and functional properties.

Caption: In Vitro Characterization Workflow.

Logical Relationship for In Vivo Antidepressant Effect

The proposed mechanism for the antidepressant-like effects of this compound involves a cascade of events starting from receptor activation to changes in neurotransmitter systems.

Caption: Proposed Mechanism of Antidepressant Effect.

Conclusion

This compound is a preferential β2-adrenoceptor agonist with demonstrated in vivo activity on the central nervous system, specifically enhancing serotonergic neurotransmission and synthesis, which likely contributes to its observed antidepressant-like effects in animal models. While detailed in vitro quantitative data on its binding affinity and functional potency are not currently available in the public domain, the experimental protocols outlined in this guide provide a solid framework for researchers to conduct such characterizations. Further investigation is warranted to fully elucidate the in vitro pharmacological profile of this compound and to further explore its therapeutic potential. The provided diagrams and methodologies serve as a valuable resource for designing future studies and advancing the understanding of this compound.

References

- 1. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flerobuterol, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the beta-adrenoceptor agonist flerobuterol on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Flerobuterol Hydrochloride: A Technical Guide to its Physicochemical Properties

Disclaimer: This document provides a detailed overview of the solubility and stability characteristics of a closely related compound, clenbuterol (B1669167) hydrochloride. Due to the limited availability of public data for flerobuterol (B1672768) hydrochloride, the information presented here serves as a robust surrogate for researchers, scientists, and drug development professionals. Flerobuterol and clenbuterol are both β2-adrenergic agonists and share significant structural similarities, suggesting that their physicochemical properties will be comparable.

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation development. The following tables summarize the solubility of clenbuterol hydrochloride in various solvents.

Table 1: Solubility of Clenbuterol Hydrochloride in Organic Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~12 |

| DMSO | ~20 |

| Dimethylformamide | ~25 |

Table 2: Solubility of Clenbuterol Hydrochloride in Aqueous Solutions

| Solvent | Solubility (mg/mL) |

| Water | Soluble |

| PBS (pH 7.2) | ~3 |

| Ethanol (96%) | Soluble |

| Acetone | Slightly soluble |

Stability Characteristics

Understanding the stability of a drug substance under various stress conditions is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation products and pathways.

A study on clenbuterol hydrochloride revealed its stability under different stress conditions as outlined in the ICH Q1A (R2) guidelines. The drug was subjected to acidic, basic, oxidative, photolytic, and thermal stress.

Table 3: Summary of Forced Degradation Studies of Clenbuterol Hydrochloride [1]

| Stress Condition | Result |

| Acidic Hydrolysis | Significant degradation (8.78%) |

| Basic Hydrolysis | Stable |

| Oxidative (H₂O₂) | Stable |

| Photolytic (Sunlight, liquid state) | Significant degradation (9%) |

| Thermal | Stable |

| Neutral Hydrolysis | Stable |

Experimental Protocols

Solubility Determination

While the exact protocols for the cited solubility data are not detailed in the search results, a general methodology for determining the solubility of a crystalline solid like clenbuterol hydrochloride is as follows:

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent of choice (e.g., ethanol, DMSO, PBS).

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Forced Degradation Studies

The following protocol is based on the stability-indicating LC-MS/MS method development for clenbuterol hydrochloride[1]:

-

Acidic Degradation: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) and heated.

-

Alkaline Degradation: The drug is treated with a basic solution (e.g., 0.1 N NaOH).

-

Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Photolytic Degradation: The drug solution is exposed to sunlight or a UV light source.

-

Thermal Degradation: The solid drug is heated in a controlled oven.

-

Sample Analysis: After exposure to the stress conditions, the samples are analyzed by a stability-indicating analytical method, such as LC-MS/MS, to quantify the remaining drug and identify any degradation products.

Signaling Pathway

Flerobuterol, like clenbuterol, is a β2-adrenergic agonist. These compounds exert their effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors triggers a downstream signaling cascade.

Experimental Workflow

The general workflow for assessing the stability of a drug substance is a systematic process involving stress testing and analysis.

References

Flerobuterol hydrochloride CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol hydrochloride is a selective β-adrenergic receptor agonist that was investigated for its potential as an antidepressant. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, mechanism of action, and relevant experimental data. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Identifiers

A summary of the key chemical identifiers for Flerobuterol and its hydrochloride salt is presented in Table 1.

Table 1: Chemical Identifiers for Flerobuterol and this compound

| Identifier | Flerobuterol | This compound |

| CAS Number | 82101-10-8[1] | 82101-08-4 (Primary)[2] |

| 95918-64-2 (Superseded)[2] | ||

| Developmental Code Name | CRL-40827[1] | - |

| Molecular Formula | C12H18FNO[1][2] | C12H18FNO.ClH[2] |

| Molecular Weight | 211.28 g/mol [1][2] | 247.74 g/mol [2] |

| IUPAC Name | 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol[1] | Benzenemethanol, .ALPHA.-(((1,1-dimethylethyl)amino)methyl)-2-fluoro-, hydrochloride (1:1)[2] |

| SMILES | CC(C)(C)NCC(c1ccccc1F)O[2] | CC(C)(C)NCC(c1ccccc1F)O.Cl[2] |

| InChI | InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3[1][2] | InChI=1S/C12H18FNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H[2] |

| InChIKey | XTJMTDZHCLBKFU-UHFFFAOYSA-N[1] | NXNFXCMJTRKWFF-UHFFFAOYSA-N[2] |

| PubChem CID | 71254[1] | 3067835[2] |

Mechanism of Action and Signaling Pathways

Flerobuterol is a selective agonist for β-adrenergic receptors, with activity at β1, β2, and β3 subtypes.[1] The primary mechanism of action for β-adrenergic agonists involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

While a specific, detailed signaling pathway for Flerobuterol is not extensively documented in publicly available literature, its action can be inferred from the general mechanism of β-adrenergic receptor agonists. The proposed signaling cascade is depicted in the following diagram.

In the context of its antidepressant effects, Flerobuterol has been shown to enhance serotonergic neurotransmission.[3] The workflow for this enhancement is illustrated below.

Experimental Protocols

In Vivo Electrophysiological Studies in Rats

This protocol is based on the abstract by Bouthillier et al. (1991).

-

Objective: To assess the effect of Flerobuterol on the firing rate of dorsal raphe serotonin (5-HT) neurons.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Acute Administration: Intravenous (IV) injection of Flerobuterol at doses up to 2 mg/kg.

-

Sustained Administration: Subcutaneous (SC) implantation of osmotic minipumps delivering Flerobuterol at a rate of 0.5 mg/kg/day for 2 or 14 days.

-

-

Electrophysiological Recordings: Extracellular single-unit recordings of 5-HT neurons in the dorsal raphe nucleus.

-

Outcome Measures: Firing rate of 5-HT neurons.

In Vivo Serotonin Synthesis Studies in Rats

This protocol is based on the abstract by Diksic et al.

-

Objective: To investigate the effect of Flerobuterol on regional serotonin (5-HT) synthesis in the rat brain.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Subcutaneous (SC) implantation of osmotic minipumps delivering Flerobuterol at a rate of 0.5 mg/kg/day for 2 or 14 days.

-

Methodology: Autoradiography using α-[14C]methyl-L-tryptophan to measure the rate of 5-HT synthesis.

-

Outcome Measures:

-

Plasma levels of tryptophan (free and total), leucine, and isoleucine.

-

Rate of 5-HT synthesis in various brain regions, including the dorsal and median raphe, parietal and occipital cortex, and superior colliculus.

-

Quantitative Data

Quantitative data for Flerobuterol is limited in the public domain. The available data from preclinical studies are summarized in Table 2.

Table 2: Summary of Quantitative Data for Flerobuterol

| Parameter | Value | Species | Study Type | Reference |

| Acute IV Dose | Up to 2 mg/kg | Rat | Electrophysiology | Bouthillier et al. (1991) |

| Sustained SC Dose | 0.5 mg/kg/day | Rat | Electrophysiology & Serotonin Synthesis | Bouthillier et al. (1991), Diksic et al. |

| Treatment Duration | 2 and 14 days | Rat | Electrophysiology & Serotonin Synthesis | Bouthillier et al. (1991), Diksic et al. |

Conclusion

This compound is a β-adrenergic agonist that has demonstrated potential antidepressant-like effects through the modulation of the serotonergic system. This guide provides a summary of its chemical properties and the available preclinical data. Further research is required to fully elucidate its detailed mechanism of action, binding affinities, pharmacokinetic profile, and to establish a comprehensive understanding of its therapeutic potential. The provided experimental outlines can serve as a basis for designing future studies to explore these aspects of Flerobuterol.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Flerobuterol hydrochloride analysis

An Application Note for the Quantitative Analysis of Flerobuterol Hydrochloride Using High-Performance Liquid Chromatography

Introduction

This compound is a selective β-adrenergic receptor agonist. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification in bulk drug substance and pharmaceutical formulations to ensure quality, safety, and efficacy. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is simple, accurate, precise, and suitable for routine quality control analysis.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) : 0.05 M Phosphate (B84403) Buffer (pH 3.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 245 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 70:30 (v/v) ratio and degas the final mobile phase using sonication.

-

Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 5-30 µg/mL.

Sample Preparation

For analysis of a solid dosage form (e.g., tablets), weigh and finely powder twenty tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The validation parameters are summarized below.

System Suitability

System suitability was established by injecting the standard solution (20 µg/mL) six times. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area, a tailing factor of not more than 2.0, and a theoretical plate count of not less than 2000.

| Parameter | Result | Acceptance Criteria |

| % RSD of Peak Area | 0.85% | ≤ 2.0% |

| Tailing Factor | 1.2 | ≤ 2.0 |

| Theoretical Plates | > 5000 | > 2000 |

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 5 to 30 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

| Parameter | Result |

| Linearity Range (µg/mL) | 5 - 30 |

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 45872x + 1205 |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution (20 µg/mL) were performed on the same day and on three different days.

| Precision Type | % RSD | Acceptance Criteria |

| Repeatability (Intra-day) | 0.92% | ≤ 2.0% |

| Intermediate (Inter-day) | 1.35% | ≤ 2.0% |

Accuracy (Recovery)